molecular formula C20H24ClN3O B251379 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide

3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide

Cat. No.: B251379
M. Wt: 357.9 g/mol
InChI Key: AQVXKBKOAJDVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide, commonly known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. It was initially developed as a potential therapeutic for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

CEP-1347 is a selective inhibitor of the 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide pathway, which plays a key role in the regulation of cell death and inflammation. The this compound pathway is activated in response to stress and can lead to the activation of pro-apoptotic pathways and the production of pro-inflammatory cytokines. By inhibiting the this compound pathway, CEP-1347 can prevent the activation of these pathways and promote cell survival.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects. In animal models of Parkinson's disease, CEP-1347 has been shown to protect dopaminergic neurons from cell death and to improve motor function. In animal models of Alzheimer's disease, CEP-1347 has been shown to improve cognitive function and to reduce the accumulation of amyloid-beta plaques in the brain. In addition, CEP-1347 has been shown to reduce inflammation and to promote cell survival in animal models of stroke, traumatic brain injury, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for use in different experimental systems. It has been extensively studied and has a well-characterized mechanism of action. However, CEP-1347 also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experimental systems. In addition, its selectivity for the 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide pathway can limit its use in experiments that involve other signaling pathways.

Future Directions

There are several future directions for research on CEP-1347. One area of research is the development of new analogs with improved solubility and selectivity. Another area of research is the investigation of the potential therapeutic effects of CEP-1347 in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is a need for further investigation into the mechanisms of action of CEP-1347 and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of CEP-1347 involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-(4-ethylpiperazin-1-yl)aniline to form the amide intermediate, which is then chlorinated with thionyl chloride to form the final product, CEP-1347.

Scientific Research Applications

CEP-1347 has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. It has been shown to protect dopaminergic neurons in animal models of Parkinson's disease and to improve cognitive function in animal models of Alzheimer's disease. In addition, CEP-1347 has been studied for its potential in treating other diseases such as stroke, traumatic brain injury, and multiple sclerosis.

Properties

Molecular Formula

C20H24ClN3O

Molecular Weight

357.9 g/mol

IUPAC Name

3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C20H24ClN3O/c1-3-23-10-12-24(13-11-23)18-8-6-17(7-9-18)22-20(25)16-5-4-15(2)19(21)14-16/h4-9,14H,3,10-13H2,1-2H3,(H,22,25)

InChI Key

AQVXKBKOAJDVDU-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.